5-Amino-2-(piperazin-1-yl)benzonitrile
Description
Contextualization within Benzonitrile (B105546) and Piperazine (B1678402) Chemical Space
The structural identity of 5-Amino-2-(piperazin-1-yl)benzonitrile is defined by its three core components, each of which holds a significant place in chemical science.
The nitrile, or cyano, group (-C≡N) is a cornerstone of organic synthesis due to its unique electronic properties and synthetic versatility. fiveable.menumberanalytics.com The carbon-nitrogen triple bond creates a reactive site where the carbon atom is electrophilic, making it susceptible to nucleophilic attack. fiveable.me This reactivity allows nitriles to serve as valuable intermediates, as they can be transformed into a wide array of other functional groups. numberanalytics.comnih.gov
Key transformations of the nitrile group include:
Hydrolysis: Conversion to carboxylic acids or amides under acidic or basic conditions. ebsco.comallen.in
Reduction: Formation of primary amines using reducing agents. fiveable.me
Nucleophilic Addition: Reaction with Grignard reagents to yield ketones after hydrolysis. fiveable.me
This synthetic flexibility makes nitriles indispensable precursors in the production of pharmaceuticals, agrochemicals, and materials. numberanalytics.comallen.in Aromatic nitriles, such as benzonitriles, are particularly important in building complex molecular frameworks. fiveable.me
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. researchgate.net It is classified as a "privileged structure" in medicinal chemistry, meaning it is a molecular scaffold that is frequently found in biologically active compounds and approved drugs. rsc.orgencyclopedia.pubmdpi.com Its prevalence is due to several advantageous properties it imparts to a molecule.
Substituted anilines are a class of aromatic compounds derived from aniline (B41778) that serve as fundamental starting materials in numerous chemical syntheses. wisdomlib.org They are widely used in the industrial production of polymers, dyes, pesticides, and pharmaceuticals. nih.govacs.org The amino group strongly influences the reactivity of the aromatic ring, making anilines versatile platforms for further functionalization. nih.gov However, in drug design, the aniline moiety is sometimes modified to improve metabolic stability or reduce potential toxicity. cresset-group.com
Aminobenzonitriles, which contain both an amino and a nitrile group on a benzene (B151609) ring, are particularly valuable intermediates. wisdomlib.orgpatsnap.com This dual functionality allows for sequential or orthogonal chemical modifications, providing pathways to complex molecules. guidechem.com They are used in the synthesis of various materials and are key intermediates for several important drugs. patsnap.comgoogle.com
Rationale for Academic Investigation of this compound
Despite the individual importance of its constituent parts, this compound itself appears to be an underexplored area in academic literature. This knowledge gap provides a strong rationale for its investigation, offering opportunities for new discoveries in synthesis and reaction mechanisms.
The synthesis of this compound is not widely documented, presenting an opportunity to develop and optimize novel synthetic routes. Plausible, yet underexplored, pathways could include:
Nucleophilic Aromatic Substitution (SNAr): A reaction between piperazine and a di-substituted benzene ring, such as 2-fluoro-5-nitrobenzonitrile, followed by the reduction of the nitro group to an amine.
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between piperazine and 2-bromo-5-aminobenzonitrile or a protected version thereof.
Furthermore, the molecule itself is a platform for investigating subsequent reactions. The presence of multiple reactive sites—the aniline nitrogen, the secondary amine of the piperazine, the nitrile group, and the aromatic ring—invites exploration into its chemical behavior. Studies could focus on selective N-alkylation or N-acylation of the piperazine or aniline moieties, or transformations of the nitrile group in the presence of these other functionalities.
The specific arrangement of functional groups in this compound offers a rich substrate for mechanistic studies. The electronic interplay between the electron-donating amino and piperazinyl groups and the electron-withdrawing nitrile group is of significant interest. Investigating this molecule could provide valuable insights into:
Regioselectivity: How the electronic nature of the substituents directs further reactions on the aromatic ring, such as electrophilic aromatic substitution.
Reactivity Modulation: How the electron-donating groups affect the reactivity of the nitrile group towards hydrolysis or reduction compared to simpler benzonitriles.
Intramolecular Interactions: The potential for hydrogen bonding or other non-covalent interactions between the functional groups, which could influence the molecule's conformation and reactivity.
A thorough study of this compound could lead to a deeper understanding of fundamental principles in physical organic chemistry and inform the design of new catalysts and synthetic strategies.
Theoretical Significance of Molecular Architecture
The theoretical significance of this compound's molecular architecture lies in the intricate interplay of its constituent functional groups, which dictates its conformational flexibility, electronic properties, and potential for intermolecular interactions. Understanding these aspects at a molecular level is crucial for predicting its behavior in different chemical and biological environments and for designing new derivatives with tailored properties.
Electronic Properties: The electronic nature of the benzonitrile ring is significantly modulated by the presence of the amino and piperazinyl substituents. The amino group, being an electron-donating group, increases the electron density of the aromatic ring, particularly at the ortho and para positions. The piperazinyl group, also an electron-donating substituent, further contributes to this effect. Conversely, the cyano group is strongly electron-withdrawing, creating a polarized system. This electronic push-pull effect influences the molecule's reactivity, dipole moment, and its ability to engage in π-π stacking or other non-covalent interactions. Theoretical studies on the electronic structure of related aminobenzonitriles can provide insights into the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are fundamental to understanding its chemical reactivity and spectroscopic properties.
Hydrogen Bonding Potential: The presence of the primary amino group and the secondary amine within the piperazine ring provides multiple sites for hydrogen bonding. The nitrogen atoms can act as hydrogen bond acceptors, while the N-H protons can act as hydrogen bond donors. This dual capability is of paramount importance in medicinal chemistry, as hydrogen bonds are fundamental to the specific recognition and binding of drugs to their protein targets. The ability to form multiple hydrogen bonds can contribute to higher binding affinities and selectivities.
The combination of these structural and electronic features makes this compound a theoretically significant molecule. Its architecture provides a robust framework that can be systematically modified to fine-tune its properties for specific applications, highlighting its importance as a versatile scaffold in the design of new functional molecules.
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄N₄ | PubChem |
| Molecular Weight | 202.26 g/mol | PubChem |
| CAS Number | 847972-22-9 | PubChem |
| XLogP3-AA (LogP) | 0.4 | PubChem (Computed) |
| Hydrogen Bond Donor Count | 2 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 4 | PubChem (Computed) |
| Rotatable Bond Count | 1 | PubChem (Computed) |
| Exact Mass | 202.121846464 | PubChem (Computed) |
| Monoisotopic Mass | 202.121846464 | PubChem (Computed) |
| Topological Polar Surface Area | 65.1 Ų | PubChem (Computed) |
| Heavy Atom Count | 15 | PubChem (Computed) |
Structure
3D Structure
Properties
CAS No. |
847972-22-9 |
|---|---|
Molecular Formula |
C11H14N4 |
Molecular Weight |
202.26 g/mol |
IUPAC Name |
5-amino-2-piperazin-1-ylbenzonitrile |
InChI |
InChI=1S/C11H14N4/c12-8-9-7-10(13)1-2-11(9)15-5-3-14-4-6-15/h1-2,7,14H,3-6,13H2 |
InChI Key |
QUCGIBACMCXRNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)N)C#N |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Reaction Pathways for 5 Amino 2 Piperazin 1 Yl Benzonitrile and Analogues
Precursor Synthesis Strategies for Benzonitrile (B105546) and Piperazine (B1678402) Moieties
The foundation of synthesizing 5-Amino-2-(piperazin-1-yl)benzonitrile lies in the effective preparation of its two key precursors: the substituted benzonitrile scaffold and the piperazine ring.
Synthesis of Substituted Benzonitrile Scaffolds
The synthesis of substituted benzonitrile scaffolds often begins with readily available starting materials that undergo a series of transformations to introduce the required functional groups. A common approach involves the use of aminobenzonitriles, which can be further functionalized. For instance, 2-aminobenzonitriles can serve as precursors, with the amino group directing subsequent reactions. cardiff.ac.uk The reactivity of the benzonitrile ring is highly influenced by the nature and position of its substituents. Electron-withdrawing groups, for example, can activate the ring for certain reactions. uomustansiriyah.edu.iqchemistrysteps.com
Synthesis of Piperazine Ring Precursors
The piperazine ring is a prevalent heterocycle in drug discovery. nih.govmdpi.com Its synthesis can be achieved through various methods. One classical approach involves the reaction of a primary amine with a bis-electrophilic agent, such as a dihaloalkane or a diol. nih.gov More contemporary methods focus on creating substituted piperazines with greater control over stereochemistry and functional group placement. For example, a general approach involves the sequential double Michael addition of nitrosoalkenes to primary amines to form bis(oximinoalkyl)amines, which then undergo stereoselective catalytic reductive cyclization to yield piperazines. nih.gov Another strategy utilizes a palladium-catalyzed cyclization for a modular synthesis of highly substituted piperazines. organic-chemistry.org The choice of synthetic route often depends on the desired substitution pattern on the piperazine ring.
Carbon-Nitrogen Bond Formation Strategies for Piperazine Attachment to Benzonitrile
The critical step in the synthesis of this compound is the formation of the carbon-nitrogen bond between the benzonitrile ring and the piperazine moiety. Several powerful strategies have been developed to achieve this transformation efficiently.
Nucleophilic Aromatic Substitution Reactions on Halogenated Benzonitriles
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for attaching piperazine to an aromatic ring. nih.gov This reaction typically involves a halogenated benzonitrile, where the halogen acts as a leaving group, and piperazine acts as the nucleophile. nih.gov The presence of an electron-withdrawing group on the benzonitrile ring, often ortho or para to the leaving group, is crucial for activating the ring towards nucleophilic attack. uomustansiriyah.edu.iqchemistrysteps.com This activation occurs because the electron-withdrawing group can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. nih.gov The reaction proceeds through an addition-elimination mechanism. masterorganicchemistry.com
| Reactant 1 | Reactant 2 | Reaction Type | Key Conditions |
|---|---|---|---|
| Halogenated Benzonitrile | Piperazine | Nucleophilic Aromatic Substitution (SNAr) | Presence of electron-withdrawing group on benzonitrile |
Amination Reactions with Piperazine (e.g., via 4-amino-3-methylbenzonitrile (B1365507) pathways)
Amination reactions provide another versatile route for forging the C-N bond. While direct amination can be challenging, pathways involving precursors like 4-amino-3-methylbenzonitrile can be employed. The amino group on the benzonitrile ring can be modified or used to direct the subsequent attachment of the piperazine ring. Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming aryl-nitrogen bonds and can be applied in the synthesis of arylpiperazines. organic-chemistry.org
Multi-Component Reaction Approaches for Related Heterocycles
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like piperazine-containing heterocycles in a single step from three or more starting materials. researchgate.netnd.edu.au These reactions are highly valuable in diversity-oriented synthesis. For instance, isocyanide-based MCRs have been utilized for the synthesis of piperazine scaffolds. nih.gov Although not always directly applied to the synthesis of this compound itself, MCRs represent a powerful strategy for generating a library of related analogues with diverse substitution patterns. rsc.org
| Reaction Approach | Description | Advantages |
|---|---|---|
| Multi-Component Reactions (MCRs) | Simultaneous reaction of three or more starting materials in a single step. | High efficiency, atom economy, and generation of molecular diversity. |
Introduction of Amino Group at the Benzonitrile 5-Position
The introduction of an amino group at the C-5 position of the 2-(piperazin-1-yl)benzonitrile scaffold is a critical transformation for which several synthetic routes have been developed. The regioselectivity of this amination is paramount to the successful synthesis of the target compound. Methodologies generally rely on a multi-step sequence that installs the key functional groups onto the benzonitrile core in a controlled manner.
Regioselective amination ensures the amino group is introduced specifically at the desired C-5 position. The most prevalent and reliable strategy involves a precursor molecule where the C-5 position is pre-functionalized to selectively react and yield the amine. A common approach is the use of a nitro group as a masked form of the amine. This strategy involves the synthesis of a 5-nitro-substituted benzonitrile intermediate.
The synthesis typically begins with a substrate like 2-chloro-5-nitrobenzonitrile (B92243). The chlorine atom at the C-2 position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effects of both the nitrile and the nitro groups. Reaction with piperazine selectively displaces the chloride, yielding 2-(piperazin-1-yl)-5-nitrobenzonitrile. The subsequent reduction of the nitro group, as detailed in the following section, exclusively provides the 5-amino product. This nitro-reduction pathway is a cornerstone for the regioselective synthesis of 5-aminobenzonitrile derivatives.
Alternative strategies could involve late-stage amination using transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. In such a scenario, a precursor like 5-bromo-2-(piperazin-1-yl)benzonitrile (B1512254) would be reacted with an ammonia (B1221849) equivalent in the presence of a palladium or copper catalyst to regioselectively form the C-N bond at the C-5 position.
The reduction of an aromatic nitro group is a classic and highly effective method for the formation of an aniline (B41778) derivative. In the context of synthesizing this compound, the key intermediate is 2-(piperazin-1-yl)-5-nitrobenzonitrile. The primary challenge is to selectively reduce the nitro group without affecting the nitrile moiety, which is susceptible to reduction under certain conditions (e.g., vigorous hydrogenation).
A variety of reducing agents are suitable for this transformation. Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere is a common method. However, care must be taken to use low hydrogen pressure to avoid over-reduction of the nitrile group. stackexchange.com
Chemical reduction methods are often preferred for their high selectivity. Reagents such as tin(II) chloride (SnCl2) in an acidic medium (e.g., HCl) or in an organic solvent like ethyl acetate (B1210297) are highly effective. stackexchange.com Aromatic nitro compounds are readily reduced by SnCl2·2H2O in alcohol or ethyl acetate, leaving other reducible groups like nitriles (cyano groups) unaffected. stackexchange.com Other common metal-based reductions include using iron powder (Fe) in the presence of an acid like acetic acid or ammonium (B1175870) chloride.
Below is a table summarizing common methods for the selective reduction of nitroarenes to anilines in the presence of a nitrile group.
| Reducing Agent/System | Solvent(s) | Typical Conditions | Selectivity Notes |
| SnCl2·2H2O | Ethanol, Ethyl Acetate | 70 °C | Excellent selectivity for nitro group; nitrile group is unaffected. stackexchange.com |
| H2, Pd/C | Methanol, Ethanol | Room Temperature, 1-4 atm H2 | Good selectivity, but higher pressures or prolonged reaction times can lead to nitrile reduction. |
| Fe, NH4Cl | Ethanol/Water | Reflux | A classic, cost-effective, and generally selective method. |
| Sodium Dithionite (Na2S2O4) | Water/THF | Room Temperature | A mild reducing agent often used for sensitive substrates. |
Direct amination refers to the formation of a C-N bond via the functionalization of a C-H bond, representing a highly atom-economical approach. While specific examples for the direct C-H amination at the 5-position of 2-(piperazin-1-yl)benzonitrile are not widely reported in foundational literature, the principles of such methodologies are well-established for simpler aromatic systems and represent a frontier in synthetic chemistry.
One such approach is transition-metal-catalyzed C-H amidation. For example, a mild electrochemical method using a copper catalyst has been developed for the site-selective C-H amidation of benzene (B151609) and its derivatives, using nitriles like acetonitrile (B52724) as the nitrogen source. nih.govresearchgate.net This process operates under mild conditions (room temperature, ambient pressure) and avoids the use of strong oxidants. nih.govresearchgate.net While this method yields an amide rather than a free amine, the amide can be subsequently hydrolyzed. The regioselectivity on a complex substituted arene would be a significant challenge to overcome.
Another emerging technique is plasma chemistry, which can achieve direct amination of benzene with ammonia in a microreactor without a catalyst. nih.gov This single-step process has shown promise, though yields and selectivity for complex molecules require further optimization. nih.gov
The industrial synthesis of benzonitrile itself often utilizes direct ammoxidation of toluene, where a methyl group is converted to a nitrile in the presence of ammonia and an oxidant. medcraveonline.com This highlights the feasibility of direct C-N bond-forming reactions at an industrial scale, suggesting that future innovations may allow for direct C-H amination of advanced intermediates.
Green Chemistry Considerations in Synthesis
Adopting principles of green chemistry is crucial for developing sustainable synthetic routes. Key considerations include minimizing waste, reducing energy consumption, and avoiding hazardous reagents and solvents. For the synthesis of this compound and its analogues, several green methodologies can be applied.
Performing reactions without a solvent, or in "neat" conditions, offers significant environmental benefits. It eliminates solvent waste, which is often a major contributor to the environmental impact of a chemical process. Eliminating solvents also simplifies product purification, reduces energy costs associated with solvent removal, and can sometimes lead to increased reaction rates.
Microwave-assisted organic synthesis (MAOS) is particularly amenable to solvent-free conditions. For instance, the synthesis of 2,5-piperazinediones, which share the piperazine core structure, has been efficiently achieved by the microwave irradiation of N-Boc dipeptide esters under solvent-free conditions. researchgate.net This approach is described as a general, efficient, and environmentally friendly procedure. researchgate.net Similarly, reactions involving solid-supported reagents or catalysts can be run without a bulk solvent phase. The synthesis of α-aminonitriles has been demonstrated using a nanoporous aluminosilicate (B74896) catalyst in water, a green solvent, highlighting a move away from volatile organic compounds. scispace.com
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to dramatically reduced reaction times, improved yields, and higher product purity compared to conventional heating methods. rasayanjournal.co.in The technology relies on the efficient heating of polar molecules and ions through dielectric loss, resulting in rapid and uniform temperature increases throughout the reaction mixture.
This technique has been successfully applied to the synthesis of various piperazine-containing compounds. mdpi.com For example, the nucleophilic substitution reaction to form the piperazine-benzonitrile bond could be significantly accelerated using microwave irradiation. Studies on related systems have shown that reactions that typically require several hours under reflux can be completed in minutes using a microwave reactor, often with comparable or better yields. mdpi.comscipublications.com
The table below illustrates the typical advantages of microwave-assisted synthesis compared to conventional heating for related heterocyclic syntheses.
| Reaction Type | Conventional Heating | Microwave-Assisted Synthesis | Advantage |
| N-Arylation of Piperazine | 8-24 hours, Reflux | 10-30 minutes, 120-150 °C | Drastic reduction in reaction time. mdpi.com |
| 1,2,4-Triazole Synthesis from Nitrile | 12 hours, 110 °C | 15 minutes, 120 °C | Faster reaction, often cleaner with easier work-up. scipublications.com |
| Aromatic Nucleophilic Substitution | 6-12 hours, High Temperature | 5-15 minutes, High Temperature | Significant energy and time savings. rasayanjournal.co.in |
By integrating MAOS and solvent-free conditions, the synthesis of this compound and its analogues can be made significantly more efficient and environmentally benign.
Atom-Economy Principles and E-Factor Analysis
In the pursuit of more sustainable chemical manufacturing, the principles of green chemistry are increasingly integral to the design of synthetic routes. Among the most important of these are atom economy and the Environmental Factor (E-Factor), which provide quantitative metrics for evaluating the efficiency and environmental impact of a chemical process. researchgate.net
Atom Economy
Developed by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. acs.orgskpharmteco.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants used in the stoichiometric equation. primescholars.com
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
A higher atom economy percentage signifies a more efficient process, where a larger proportion of the atoms from the reactants are incorporated into the final product, thereby minimizing waste. wordpress.com Reactions with high atom economy are typically additions and rearrangements, whereas substitutions and eliminations, which generate stoichiometric byproducts, tend to have lower atom economies. acs.org
For a common synthetic pathway to this compound, starting from 2-chloro-5-nitrobenzonitrile and piperazine, the atom economy can be analyzed in two key steps:
Nitro Group Reduction: The resulting 2-(piperazin-1-yl)-5-nitrobenzonitrile is then reduced to the target amine. The choice of reducing agent significantly impacts atom economy. Catalytic hydrogenation (H₂/Pd-C) is highly atom-economical as the only byproduct is water. In contrast, stoichiometric reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid generate significant inorganic waste.
| Reduction Method | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |
|---|---|---|---|---|
| Catalytic Hydrogenation | 2-(Piperazin-1-yl)-5-nitrobenzonitrile + 3 H₂ | This compound | 2 H₂O | 85.0% |
| Tin(II) Chloride Reduction | 2-(Piperazin-1-yl)-5-nitrobenzonitrile + 3 SnCl₂ + 7 HCl | This compound | 3 SnCl₄ + 2 H₂O | 19.5% |
E-Factor Analysis
The E-Factor provides a broader measure of the environmental impact by quantifying the total amount of waste produced in a process. It is defined as the ratio of the mass of waste to the mass of the product.
E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
Unlike atom economy, the E-Factor accounts for all waste streams, including solvent losses, reaction byproducts, excess reagents, and materials used in workup and purification. In pharmaceutical manufacturing, E-Factors can often be high (25–100 or more) due to complex, multi-step syntheses. Optimizing a synthesis to reduce the E-Factor involves choosing reactions with high atom economy, using catalytic reagents over stoichiometric ones, minimizing solvent use or employing recyclable solvents, and designing efficient purification processes. For the synthesis of this compound, a route employing catalytic hydrogenation would contribute to a significantly lower E-Factor than one using a metal-acid reduction system.
Post-Synthetic Modifications and Functionalization Strategies
The structure of this compound features three distinct and reactive functional groups: a primary aromatic amino group, a secondary amine within the piperazine ring, and a benzonitrile group. Each of these sites offers opportunities for post-synthetic modification to generate a diverse library of analogues for various research applications.
The primary aromatic amine is a versatile handle for functionalization. researchgate.net Its nucleophilicity allows for a range of transformations to introduce new substituents and modulate the electronic properties of the molecule.
Acylation: The amino group readily reacts with acylating agents such as acyl chlorides or anhydrides in the presence of a base to form stable amide derivatives. Sulfonamides can be similarly prepared using sulfonyl chlorides.
Alkylation: Direct alkylation with alkyl halides can be performed, though it may be challenging to control the degree of substitution (mono- vs. dialkylation). Reductive amination with aldehydes or ketones provides a more controlled method for introducing alkyl groups.
Diazotization: As a primary aromatic amine, the group can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). This intermediate is highly valuable as it can be displaced by a wide variety of nucleophiles in reactions such as the Sandmeyer reaction to introduce halides, cyano, or hydroxyl groups.
| Reaction Type | Reagent(s) | Resulting Functional Group |
|---|---|---|
| Acetylation (Acylation) | Acetyl chloride or Acetic anhydride (B1165640) / Base | Acetamide |
| Sulfonylation | Methanesulfonyl chloride / Base | Methanesulfonamide |
| Reductive Amination | Acetone, NaBH(OAc)₃ | Isopropylamine |
| Sandmeyer Reaction | 1. NaNO₂, HCl; 2. CuBr | Bromide (replacing NH₂) |
The piperazine moiety contains two nitrogen atoms. The N-1 nitrogen is a tertiary amine due to its attachment to the aromatic ring. The N-4 nitrogen, however, is a secondary amine and represents the most common site for functionalization. evitachem.com This secondary amine is a strong nucleophile and a moderately strong base, enabling a wide array of chemical modifications. nih.gov
N-Alkylation and N-Arylation: The N-4 position is readily alkylated by reacting the parent molecule with alkyl halides or through reductive amination. mdpi.com Furthermore, N-aryl substituents can be introduced via palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann coupling reactions.
N-Acylation: Similar to the primary amino group, the secondary amine of the piperazine ring can be acylated with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides. This modification is often used to introduce a variety of functional groups and to alter the basicity and pharmacokinetic properties of the molecule.
Michael Addition: The nucleophilic N-4 nitrogen can participate in Michael additions to α,β-unsaturated carbonyl compounds, forming a new carbon-nitrogen bond and extending the molecular framework.
| Reaction Type | Reagent(s) | Resulting N-4 Substituent |
|---|---|---|
| N-Alkylation | Benzyl bromide, K₂CO₃ | Benzyl |
| Reductive Amination | Cyclohexanone, NaBH(OAc)₃ | Cyclohexyl |
| N-Acylation | Benzoyl chloride / Base | Benzoyl (amide) |
| Buchwald-Hartwig Amination | 4-Bromotoluene, Pd catalyst, Base | 4-Tolyl |
The benzonitrile group is a robust and versatile functional group that can be converted into several other important chemical moieties. These transformations significantly alter the molecule's structure, polarity, and hydrogen bonding capabilities.
Hydrolysis: The nitrile can be fully hydrolyzed to a carboxylic acid under harsh acidic or basic conditions. Partial hydrolysis under milder conditions can yield the corresponding primary amide.
Reduction: The nitrile group can be reduced to a primary (aminomethyl) group. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, for instance, using Raney Nickel as a catalyst.
Addition of Organometallics: Grignard reagents or organolithium compounds can add to the electrophilic carbon of the nitrile. Subsequent acidic workup of the intermediate imine furnishes a ketone.
Cycloadditions: The nitrile group can participate in cycloaddition reactions to form heterocyclic rings. For example, reaction with sodium azide (B81097) (often with a Lewis acid) can produce a tetrazole ring, which is often considered a bioisostere for a carboxylic acid.
| Reaction Type | Reagent(s) | Resulting Functional Group |
|---|---|---|
| Full Hydrolysis | H₂SO₄ (aq), Heat | Carboxylic acid |
| Partial Hydrolysis | H₂O₂, NaOH | Carboxamide |
| Reduction | H₂, Raney Nickel | Aminomethyl |
| Tetrazole Formation | NaN₃, NH₄Cl | 5-Substituted tetrazole |
| Ketone Synthesis | 1. CH₃MgBr; 2. H₃O⁺ | Acetyl |
Comprehensive Spectroscopic Characterization and Advanced Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A full suite of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals.
The ¹H NMR spectrum of 5-Amino-2-(piperazin-1-yl)benzonitrile is predicted to exhibit distinct signals corresponding to the aromatic protons, the piperazine (B1678402) ring protons, and the protons of the amino groups.
Aromatic Region: The trisubstituted benzene (B151609) ring should display three signals. The proton at C6, ortho to the amino group, is expected to appear as a doublet. The proton at C4, ortho to the amino group and meta to the piperazinyl group, would likely appear as a doublet of doublets. The proton at C3, positioned between the piperazinyl and nitrile groups, is also expected to be a doublet.
Aliphatic Region: The piperazine ring contains eight protons. In a simple spectrum, these may appear as two distinct multiplets, each integrating to four protons. The four protons on the carbons adjacent to the benzonitrile (B105546) ring (N¹-CH₂) would be in a different chemical environment than the four protons on the carbons adjacent to the secondary amine (N⁴-H).
Amine Protons: The spectrum would also contain signals for the primary amine (-NH₂) and the secondary amine of the piperazine ring (-NH). These signals can be broad and their chemical shift may vary depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration | Assignment |
| ~ 7.0 - 7.2 | d | ~ 2.5 | 1H | Ar-H (C3) |
| ~ 6.8 - 6.9 | dd | ~ 8.5, 2.5 | 1H | Ar-H (C4) |
| ~ 6.6 - 6.7 | d | ~ 8.5 | 1H | Ar-H (C6) |
| ~ 4.0 (broad) | s | - | 2H | -NH₂ |
| ~ 3.1 - 3.2 | t | ~ 5.0 | 4H | Piperazine (-N-CH₂-) |
| ~ 2.9 - 3.0 | t | ~ 5.0 | 4H | Piperazine (-N-CH₂-) |
| Variable | br s | - | 1H | Piperazine (-NH) |
Note: Predicted data based on structural analysis and typical chemical shifts for similar functional groups.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of nine distinct carbon signals are expected, as two pairs of carbons in the piperazine ring are chemically equivalent due to symmetry.
Aromatic Carbons: Six signals are anticipated for the benzene ring carbons. Four of these correspond to carbons bearing a hydrogen atom (CH), and two are quaternary carbons (C-NH₂ and C-piperazine).
Nitrile Carbon: The carbon of the nitrile group (-C≡N) is expected to appear in the typical downfield region for this functional group.
Piperazine Carbons: Two signals are expected for the two sets of equivalent methylene (B1212753) (-CH₂-) carbons of the piperazine ring.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ ppm) | Assignment |
| ~ 155.0 | C-NH₂ |
| ~ 150.0 | C-piperazine |
| ~ 134.0 | Ar-CH |
| ~ 120.0 | Ar-CH |
| ~ 119.0 | -C≡N |
| ~ 118.0 | Ar-CH |
| ~ 98.0 | C-CN |
| ~ 52.0 | Piperazine (-N-CH₂-) |
| ~ 45.0 | Piperazine (-N-CH₂-) |
Note: Predicted data based on structural analysis and typical chemical shifts for similar functional groups.
To confirm the assignments from one-dimensional NMR, two-dimensional techniques are employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include those between adjacent aromatic protons (H3-H4, H4-H6) and between the different sets of protons within the piperazine ring, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.gov It would definitively link the proton assignments in Table 1 to the carbon assignments in Table 2 for all CH groups in the aromatic and piperazine rings.
The piperazine ring is not planar and exists predominantly in a chair conformation. It can undergo a "ring flip" or chair-chair interconversion.
At room temperature, this interconversion is typically rapid on the NMR timescale, resulting in averaged signals for the axial and equatorial protons on the piperazine ring. However, by lowering the temperature, this process can be slowed. A variable-temperature (VT) NMR study would likely show significant broadening of the piperazine proton signals as the temperature is decreased, followed by their decoalescence into separate, sharp signals for the axial and equatorial protons at a sufficiently low temperature. researchgate.net The temperature at which the signals merge (the coalescence temperature) can be used to calculate the energy barrier for the ring-flipping process. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the exact molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry, often using techniques like Electrospray Ionization (ESI), provides a highly accurate mass measurement. For this compound, HRMS would be used to confirm its elemental composition. The compound's molecular formula is C₁₁H₁₄N₄. nih.govepa.gov The calculated monoisotopic mass is 202.121846 Da. nih.govepa.gov In positive-ion mode ESI-HRMS, the compound would be detected as the protonated molecule, [M+H]⁺.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₁H₁₄N₄ |
| Calculated Monoisotopic Mass | 202.1218 Da |
| Ionization Mode | ESI (+) |
| Observed Species | [M+H]⁺ |
| Expected m/z | 203.1291 |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Specific functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy a powerful tool for qualitative analysis. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H, C-H, C≡N, C=C, and C-N bonds.
Detailed Research Findings
Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3500 - 3300 |
| Secondary Amine (Piperazine N-H) | N-H Stretch | 3300 - 3250 |
| Aromatic C-H | C-H Stretch | 3100 - 3000 |
| Aliphatic C-H (Piperazine -CH₂) | C-H Stretch | 3000 - 2850 |
| Nitrile (-C≡N) | C≡N Stretch | 2260 - 2220 |
| Aromatic Ring | C=C Stretch | 1620 - 1450 |
| Amine | N-H Bend (Scissoring) | 1650 - 1580 |
| Piperazine Ring | C-N Stretch | 1250 - 1020 |
Note: This table is based on typical frequency ranges for the respective functional groups.
Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information about molecular vibrations. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. Therefore, symmetric vibrations and bonds involving non-polar groups often produce strong Raman signals.
Detailed Research Findings
Experimental Raman spectra for this compound are not currently found in scientific databases. However, a theoretical Raman spectrum can be predicted. The nitrile (C≡N) stretch, being a relatively non-polar bond with a highly polarizable triple bond, is expected to produce a strong and characteristic Raman signal around 2240-2220 cm⁻¹. The symmetric "breathing" modes of the benzene ring, typically around 1000 cm⁻¹, are also expected to be prominent in the Raman spectrum. The C-H stretching vibrations of both the aromatic and aliphatic parts of the molecule will also be present. Studies on other piperazine derivatives have shown characteristic ring deformation and stretching modes in the fingerprint region (below 1500 cm⁻¹).
Predicted Key Raman Shifts
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
| Nitrile (-C≡N) | C≡N Stretch | 2240 - 2220 | Strong |
| Aromatic Ring | Ring Breathing | ~1000 | Strong |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H | C-H Stretch | 3000 - 2850 | Medium |
| Aromatic Ring | C=C Stretch | 1620 - 1580 | Medium-Strong |
Note: This table presents predicted Raman shifts and intensities based on the molecule's structure and general principles of Raman spectroscopy.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's physical and chemical properties.
Detailed Research Findings
As of now, the single-crystal X-ray structure of this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. Therefore, experimental data on its solid-state conformation, crystal packing, and intermolecular interactions are not available.
A hypothetical crystal structure would likely feature intermolecular hydrogen bonds involving the primary amino group (-NH₂) and the secondary amine (N-H) of the piperazine ring, acting as hydrogen bond donors. The nitrogen atom of the nitrile group and the tertiary nitrogen of the piperazine ring could act as hydrogen bond acceptors. These interactions would play a significant role in the formation of a stable, three-dimensional crystal lattice. The piperazine ring would be expected to adopt a stable chair conformation.
Hypothetical Crystallographic Data
| Parameter | Expected Value/System |
| Crystal System | Likely Monoclinic or Orthorhombic |
| Space Group | To be determined |
| Key Intermolecular Interactions | N-H···N hydrogen bonding |
| Piperazine Conformation | Chair |
Note: The information in this table is hypothetical and awaits experimental determination.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for the separation, identification, and purification of chemical compounds. High-Performance Liquid Chromatography (HPLC) is particularly useful for assessing the purity of non-volatile compounds like this compound.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a compound like this compound, which possesses both polar (amino, piperazine) and non-polar (benzene ring) features, reversed-phase HPLC (RP-HPLC) is the most common and suitable method for purity analysis.
Detailed Research Findings
While a specific, validated HPLC method for the routine analysis of this compound is not published, general RP-HPLC conditions can be proposed based on its structure and the analysis of similar compounds. A C18 column would be an appropriate stationary phase due to the compound's moderate polarity. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer to control pH and improve peak shape) and an organic modifier such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic modifier is increased over time, would likely be employed to ensure good separation of the main compound from any potential impurities. Detection would typically be performed using a UV detector, as the benzonitrile chromophore is expected to absorb strongly in the UV region (around 254 nm).
Typical RP-HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate (B1210297) |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~254 nm |
| Column Temperature | Ambient or slightly elevated (e.g., 30 °C) |
Note: This table outlines a general starting method for HPLC analysis; optimization would be required for specific applications.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography is a versatile and rapid analytical method widely used for the qualitative monitoring of reactions, identification of compounds, and determination of purity. nih.gov For a polar, aromatic amine like this compound, TLC on a silica (B1680970) gel stationary phase is a standard approach. tandfonline.comresearchgate.net The separation mechanism relies on the differential partitioning of the analyte between the stationary phase and the mobile phase.
Detailed research on analogous aromatic amines has shown that the choice of mobile phase is critical for achieving effective separation. tandfonline.com A mixture of a nonpolar solvent (e.g., hexane, benzene) and a more polar solvent (e.g., ethyl acetate, methanol) is typically employed. researchgate.net The polarity of the solvent system is adjusted to achieve an optimal retention factor (Rf) value, ideally between 0.3 and 0.7 for clear separation. For basic compounds like aromatic amines, adding a small amount of a base (e.g., triethylamine) to the mobile phase can prevent tailing and improve spot shape by neutralizing acidic sites on the silica gel.
Visualization of the separated spots on the TLC plate can be accomplished under UV light (typically at 254 nm), as the benzonitrile and piperazine moieties are UV-active. nih.gov For enhanced sensitivity or for detecting non-UV active impurities, chemical visualization reagents can be used. labinsights.nl Reagents like ninhydrin (B49086) can react with the primary amino group to produce a colored spot, while reagents such as cinnamaldehyde (B126680) have been shown to produce yellow spots with aromatic primary amines, offering high sensitivity. labinsights.nlrsc.org
Table 1: Illustrative TLC Systems for this compound Analysis
| Stationary Phase | Mobile Phase System (v/v) | Detection Method | Hypothetical Rf |
| Silica Gel 60 F254 | Hexane:Ethyl Acetate (1:1) | UV (254 nm) | 0.45 |
| Silica Gel 60 F254 | Dichloromethane:Methanol (95:5) | UV (254 nm) | 0.60 |
| Silica Gel 60 | Dichloromethane:Methanol + 0.5% Triethylamine | Ninhydrin Stain | 0.62 |
| Alumina | Ethyl Acetate:Hexane (1:4) | Iodine Vapor | 0.38 |
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. For piperazine derivatives, GC coupled with a mass spectrometer (GC-MS) is a frequently used method for both identification and quantification. researchgate.net The direct analysis of this compound can be challenging due to the polarity of the amino and piperazine groups, which may cause peak tailing and interaction with the stationary phase.
To address this, derivatization of the secondary amine in the piperazine ring and the primary aromatic amine via acylation (e.g., with trifluoroacetic anhydride) can be performed. oup.comnih.gov This process increases the volatility and thermal stability of the analyte, leading to improved chromatographic performance. However, direct analysis without derivatization is also possible using specialized polar capillary columns. researchgate.net
The choice of the stationary phase is critical. A mid-polarity column, such as one with a 50% phenyl-polysiloxane phase (e.g., DB-17 or Rxi-50), or a more polar phase like 100% trifluoropropyl methyl polysiloxane, can provide good resolution for piperazine derivatives. oup.comnih.govnih.gov A temperature-programmed oven is used to elute compounds with different boiling points effectively. Detection can be achieved using a Nitrogen-Phosphorus Detector (NPD), which is highly sensitive to nitrogen-containing compounds, or more commonly, a mass spectrometer (MS). nih.gov GC-MS provides structural information based on the compound's fragmentation pattern, allowing for unambiguous identification. researchgate.netnih.gov Characteristic fragments for piperazine derivatives often arise from the cleavage of the piperazine ring. researchgate.net
Table 2: Plausible GC-MS Parameters for Analysis
| Parameter | Condition |
| Instrument | Gas Chromatograph coupled with Mass Spectrometer (GC-MS) |
| Column | DB-17 (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at 1.0 mL/min |
| Injector Temp. | 280 °C |
| Oven Program | 150 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min) |
| Detector | Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-500 amu |
| Hypothetical RT | ~12.5 minutes |
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the mobile phase. teledynelabs.com It is particularly well-suited for the analysis and purification of polar compounds and is considered a "green" alternative to normal-phase HPLC due to reduced organic solvent consumption. mdpi.com
For a polar compound like this compound, pure CO₂ is not a strong enough eluent. Therefore, a polar organic solvent, known as a modifier (e.g., methanol), is added to the CO₂ to increase the mobile phase's polarity and elution strength. scirp.org The analysis of amines by SFC often requires the addition of a small amount of a basic additive (e.g., diethylamine) or even water to the modifier. waters.comresearchgate.net These additives interact with active sites on the stationary phase, significantly improving the peak shape of basic analytes.
A variety of polar stationary phases can be used in SFC. mdpi.com Columns such as bare silica, amino, or ethylpyridine phases are effective for separating polar compounds. mdpi.comchromatographytoday.com The separation is influenced by parameters including co-solvent percentage, pressure, and temperature, which all affect the density and solvating power of the supercritical fluid mobile phase. waters.com
Table 3: Representative SFC Method Parameters
| Parameter | Condition |
| Instrument | Supercritical Fluid Chromatograph with UV Detector |
| Column | Ethylpyridine (150 mm x 4.6 mm ID, 3 µm particle size) |
| Mobile Phase A | Supercritical CO₂ |
| Mobile Phase B | Methanol with 0.2% Diethylamine |
| Gradient | 5% to 40% B over 8 minutes |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temp. | 40 °C |
| Detection | UV at 254 nm |
| Hypothetical RT | ~4.2 minutes |
Capillary Electrophoresis (CE)
Capillary Electrophoresis separates molecules based on their charge-to-mass ratio in an electric field. sciex.com Capillary Zone Electrophoresis (CZE), the most common mode of CE, is an excellent technique for the analysis of small, charged molecules like protonated amines. analyticaltoxicology.com Due to its high efficiency and minimal sample consumption, CE is a powerful tool for purity and impurity profiling. nih.gov
For the analysis of this compound, the compound must be charged. This is achieved by using a background electrolyte (BGE) with a low pH (e.g., a phosphate or acetate buffer at pH 2.5-4.5). At this pH, the amino and piperazine nitrogen atoms will be protonated, conferring a net positive charge on the molecule. When a voltage is applied, the cationic analyte will migrate toward the cathode. analyticaltoxicology.com
Separation from other impurities is based on differences in their electrophoretic mobility. libretexts.org The use of non-aqueous capillary electrophoresis (NACE), where the aqueous buffer is replaced with an organic solvent like acetonitrile containing an electrolyte, can offer alternative selectivity for compounds that are more soluble in organic media. researchgate.net Detection is typically performed using a UV or diode-array detector (DAD) integrated into the CE system. nih.gov
Table 4: Potential Capillary Zone Electrophoresis (CZE) Conditions
| Parameter | Condition |
| Instrument | Capillary Electrophoresis System with DAD |
| Capillary | Fused Silica (50 cm total length, 40 cm effective, 50 µm ID) |
| Background Electrolyte | 50 mM Sodium Phosphate Buffer, pH 2.5 |
| Voltage | +20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (50 mbar for 5 seconds) |
| Detection | Diode Array Detector (214 nm) |
| Hypothetical Migration Time | ~6.8 minutes |
Structure Activity Relationship Sar and Ligand Design Principles in Non Clinical Contexts
Scaffold Modification and Derivatization Strategies for Bioactivity Modulation
The bioactivity of compounds derived from the 5-Amino-2-(piperazin-1-yl)benzonitrile scaffold can be systematically altered by modifying its key structural features. These modifications are guided by the principles of medicinal chemistry to enhance potency, selectivity, and other pharmacological properties.
Substitution Pattern Exploration on the Benzonitrile (B105546) Ring
The benzonitrile ring is a critical component of the scaffold, and its substitution pattern significantly influences the biological activity of the resulting analogues. The electronic properties of substituents on this ring can dictate the molecule's interaction with its biological target.
Research on related scaffolds has demonstrated the importance of the electronic nature of substituents on aromatic rings attached to a piperazine (B1678402) moiety. For instance, in a series of piperazine derivatives investigated as CCR5 antagonists, the 4-(piperazin-1-yl)benzonitrile (B3024897) framework was identified as a favored scaffold. nih.govplos.org Structure-activity relationship studies within this series revealed that electron-withdrawing groups on a phenyl ring attached to the piperazine significantly contribute to the fusion activity. plos.org When a fluoro-substituent on the phenyl ring was replaced with hydrogen or a chlorine atom, a 4- to 5-fold reduction in CCR5-mediated fusion activity was observed. nih.gov Conversely, converting the fluoro-substituent to a more strongly electron-withdrawing trifluoromethyl group led to a 15-fold loss in potency, suggesting a nuanced relationship between electron-withdrawing strength and activity. nih.gov The introduction of an electron-donating p-isopropyl group resulted in an even more pronounced decrease in potency. plos.org These findings underscore the principle that the presence and nature of electron-withdrawing groups on the aromatic ring system are pivotal for modulating the bioactivity of these compounds.
| Compound Analogue | Modification on Aromatic Ring | Effect on Bioactivity (CCR5 Antagonism) | IC50 (µM) |
|---|---|---|---|
| Analogue 1 (Reference) | 4-Fluoro | Potent | - |
| Analogue 2 | Hydrogen | 4-fold reduction | 2.44 |
| Analogue 3 | 4-Chloro | 5-fold reduction | 2.87 |
| Analogue 4 | 4-Trifluoromethyl | 15-fold loss | 10.00 |
| Analogue 5 | 4-Isopropyl (electron-donating) | Sharp decrease | - |
Modifications of the Piperazine Ring and its Substituents
The piperazine ring is a versatile scaffold in medicinal chemistry, often utilized for its ability to be substituted at its nitrogen atoms, which can significantly impact a molecule's physicochemical properties and biological activity. nih.govdovepress.com The two nitrogen atoms of the piperazine ring offer opportunities for introducing a variety of substituents, thereby influencing properties such as polarity, basicity, and the potential for hydrogen bonding. dovepress.com These modifications can lead to improved target affinity and specificity. dovepress.com
In the context of drug design, the piperazine moiety is often considered a "privileged structure" due to its frequent appearance in biologically active compounds. nih.gov The N-substituents on the piperazine ring can accommodate a wide range of chemical groups, from simple alkyl chains to complex heterocyclic systems. mdpi.com For example, in a series of dopamine (B1211576) D3 receptor ligands, N-substitution on the piperazine ring with various substituted indole (B1671886) rings was well-tolerated and played a crucial role in maintaining high affinity and selectivity. mdpi.com The basicity of the piperazine nitrogens can also be modulated through substitution, which in turn can affect interactions with biological targets. mdpi.com The versatile nature of the piperazine ring allows for fine-tuning of a compound's properties to optimize its biological profile. dovepress.com
Exploration of Linker Regions and Spacers in Analogues
For instance, in the design of novel maleimide (B117702) linkers for increasing aqueous solubility, a piperazine motif was incorporated. nih.gov The study highlighted that the length of the linker between the maleimide and the piperazine influenced the stability of the resulting complex. nih.gov In another example related to VEGFR-2 inhibitors, the central spacer moiety that occupies the region between the hinge region and the DFG domain of the enzyme is a key pharmacophoric feature. nih.gov The design of these inhibitors often involves a central aromatic system that acts as a linker. nih.gov The strategic use of linkers allows for the precise positioning of key functional groups within a binding site to maximize interactions and enhance biological activity.
Mechanistic Insights into Molecular Target Interactions (In Vitro Studies for Analogues)
Understanding the mechanism by which analogues of this compound interact with their molecular targets is essential for rational drug design. In vitro studies, such as receptor binding assays and enzyme inhibition assays, provide valuable data on these interactions.
Receptor Antagonism/Agonism Studies (e.g., CCR5 antagonism for related piperazine-benzonitrile scaffolds)
The piperazine-benzonitrile scaffold has been identified as a promising framework for the development of C-C chemokine receptor type 5 (CCR5) antagonists. nih.govplos.org CCR5 is a co-receptor for HIV-1 entry into host cells, making its antagonists a target for anti-HIV therapies. plos.orgnih.gov
Studies on a series of piperazine derivatives have shown that the 4-(piperazin-1-yl)benzonitrile moiety is a favored scaffold for CCR5 antagonism. nih.govplos.org In these studies, modifications were made to other parts of the molecule while retaining this core structure. For example, replacing a 4-cyanophenyl group with a 4-cyanobenzyl group resulted in an inactive compound in a fusion assay. plos.org Furthermore, introducing a carbonyl group adjacent to the piperazine ring to reduce its basicity also led to a loss of potent CCR5 fusion activity. plos.org These findings suggest that the specific arrangement and electronic properties of the piperazine-benzonitrile core are crucial for its antagonistic activity at the CCR5 receptor. One compound from this series, 23h, which features a cyclohexyl group instead of a phenyl ring, demonstrated an IC50 value of 6.29 µM as a CCR5 antagonist and an anti-HIV-1 IC50 of 0.44 µM. plos.org
| Compound | Core Scaffold Modification | CCR5 Fusion Activity | Anti-HIV-1 Activity (IC50) |
|---|---|---|---|
| Analogues with 4-(piperazin-1-yl)benzonitrile | Favored Scaffold | Potent | - |
| Compound 13c | Replacement of 4-cyanophenyl with 4-cyanobenzyl | Inactive | - |
| Compound 13b/13d | Introduction of a carbonyl group to reduce piperazine basicity | Not potent | - |
| Compound 23h | Replacement of phenyl ring with cyclohexyl group | IC50 = 6.29 µM | 0.44 µM |
Enzyme Inhibition Assays (e.g., DPP-4, MARK4, VEGFR-2 kinase for related compounds)
Analogues containing the piperazine-benzonitrile scaffold have also been investigated as inhibitors of various enzymes, including dipeptidyl peptidase-4 (DPP-4) and vascular endothelial growth factor receptor-2 (VEGFR-2) kinase.
DPP-4 Inhibition: DPP-4 is a therapeutic target for type 2 diabetes, and its inhibitors are an important class of antidiabetic drugs. Piperazine-derived compounds have been explored as DPP-4 inhibitors. For instance, a series of novel piperazine-derived conformationally constrained compounds were designed and evaluated for their in vitro DPP-4 inhibitory activities. In one study, a series of quinazolin-4-one compounds substituted with a methyl-benzonitrile at the N-3 position demonstrated potent and specific inhibition of DPP-4. This indicates that the benzonitrile moiety, in combination with a piperazine-like structure, can be a key feature for DPP-4 inhibition.
VEGFR-2 Kinase Inhibition: VEGFR-2 is a key mediator of angiogenesis, and its inhibitors are used in cancer therapy. nih.gov Several small molecule inhibitors of VEGFR-2 feature a piperazine ring. In the design of novel VEGFR-2 inhibitors, a piperazinyl-quinoxaline scaffold was utilized, demonstrating that the piperazine moiety can occupy the space between the ATP binding region and the DFG domain of the kinase. nih.gov A series of 1-piperazinylphthalazines were also synthesized and evaluated as VEGFR-2 inhibitors, with some compounds showing potent activity at sub-micromolar concentrations. These studies highlight the potential of the piperazine scaffold, a core component of this compound, in the design of VEGFR-2 inhibitors.
Characterization of Binding Site Interactions (e.g., Hydrogen Bonding, π-π Stacking, Hydrophobic Interactions)
Hydrogen Bonding: The nitrogen atoms of the piperazine ring and the exocyclic amino group can act as hydrogen bond donors and acceptors. The nitrile group (C≡N) is also a well-established hydrogen bond acceptor. researchgate.net In protein-ligand interactions, these groups can form crucial hydrogen bonds with amino acid residues in the binding pocket, such as the backbone amides or side chains of residues like serine, tyrosine, and glutamine. researchgate.netresearchgate.net For instance, in docking studies of related piperazine derivatives, hydrogen bonds were observed with residues like ASP54 and LEU164. researchgate.net
π-π Stacking and Cation-π Interactions: The aromatic benzonitrile ring is capable of engaging in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the target's binding site. researchgate.net This type of interaction helps to properly orient the ligand within the binding pocket. Furthermore, the nitrogen-containing piperazine ring can participate in cation-π interactions, where a positively charged group (like lysine (B10760008) or arginine) interacts favorably with the electron-rich π system of an aromatic ring. nih.gov These interactions are significant contributors to molecular recognition and binding stability. nih.gov
A summary of these potential interactions is presented in the table below.
| Interaction Type | Molecular Feature Involved | Potential Interacting Amino Acid Residues |
| Hydrogen Bonding | Amino group, Piperazine nitrogens, Nitrile group | Ser, Thr, Tyr, Asn, Gln, Asp, Glu, His, Backbone amides |
| π-π Stacking | Benzonitrile ring | Phe, Tyr, Trp, His |
| Cation-π Interactions | Aromatic rings | Lys, Arg |
| Hydrophobic Interactions | Benzonitrile ring, Piperazine ring | Ala, Val, Leu, Ile, Pro, Met, Phe, Trp |
Investigation of Viral Entry Inhibition Mechanisms (e.g., HCV for related benzonitrile derivatives)
Derivatives of the this compound scaffold have been identified as potent inhibitors of viral entry, particularly for the Hepatitis C Virus (HCV). nih.gov Viral entry is the initial and essential step in the viral replication cycle, making it an attractive target for antiviral drug development. mdpi.com Inhibitors that block this stage can prevent the virus from establishing an infection within host cells. mdpi.comscienceopen.com
Research into 2-((4-arylpiperazin-1-yl)methyl)benzonitrile and 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile derivatives has demonstrated their ability to block HCV replication by specifically acting on the viral entry stage. acs.orgnih.gov Time-of-addition experiments confirmed that these compounds are effective when added during the initial phases of infection but lose efficacy when added after the virus has already entered the host cell. scienceopen.com This mechanism is distinct from that of many direct-acting antivirals that target viral replication enzymes like the polymerase or protease. acs.org
Further mechanistic studies, including surface plasmon resonance (SPR) experiments, suggest that these benzonitrile derivatives may target the HCV envelope glycoprotein (B1211001) E1. acs.org The envelope proteins are crucial for the virus's attachment to host cell receptors and the subsequent fusion of the viral and cellular membranes. scienceopen.com By binding to E1, the inhibitors likely interfere with these processes, thereby preventing the viral genome from being released into the cytoplasm of the host cell. acs.org The identification of this novel chemotype provides a valuable tool for further elucidating the complex process of HCV entry. acs.org Similar benzonitrile-piperazine scaffolds have also been investigated as entry inhibitors for other viruses, such as the Zika virus (ZIKV), indicating a potentially broader applicability of this chemical class in targeting viral entry mechanisms. nih.gov
Computational Approaches to Ligand Design and SAR
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. unar.ac.id This method is instrumental in understanding the interactions that drive ligand recognition and in guiding the design of more potent molecules. For scaffolds related to this compound, docking simulations have been employed to elucidate binding modes within various targets, including viral proteins and enzymes like carbonic anhydrases. connectjournals.comnih.gov
In a typical docking study, a three-dimensional model of the target protein is used to define a binding site. The ligand is then placed into this site in various conformations and orientations. A scoring function is used to estimate the binding energy for each pose, with lower energy scores generally indicating more favorable binding. unar.ac.id
Studies on related piperazine derivatives have used docking to visualize how these molecules fit into the active site of their targets. connectjournals.combohrium.com These simulations often reveal the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, and π-π stacking with the ligand, corroborating the principles outlined in section 5.2.3. bohrium.com For example, docking of piperazine-containing compounds into the active site of carbonic anhydrase IX (CAIX) has been used to predict their inhibitory potential. nih.gov Such in silico approaches are valuable for prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process. nih.gov
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a powerful computational strategy used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. nih.govmdpi.com A pharmacophore model represents the key interaction points, such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. nih.govfrontiersin.org
These models can be generated based on the structure of a known ligand-protein complex (structure-based) or by aligning a set of known active molecules (ligand-based). mdpi.com Once a pharmacophore model is developed and validated, it can be used as a 3D query to rapidly screen large chemical databases in a process known as virtual screening. frontiersin.orgscispace.com This allows for the efficient identification of novel chemical scaffolds that possess the desired structural features for biological activity but may be structurally distinct from known active compounds. nih.gov
For instance, a pharmacophore model could be built from an active benzonitrile derivative, capturing features like the hydrogen bond acceptor nature of the nitrile, the aromatic ring, and the spatial location of the piperazine nitrogens. This model could then be used to screen databases to find new molecules that match these features, potentially leading to the discovery of new viral entry inhibitors or other modulators of the target protein. nih.govnih.gov The combination of pharmacophore modeling with molecular docking is a common and effective strategy to refine the results of virtual screening campaigns. nih.gov
| Pharmacophore Feature | Potential Corresponding Chemical Group |
| Hydrogen Bond Acceptor (HBA) | Nitrile nitrogen, Piperazine nitrogen, Amino nitrogen |
| Hydrogen Bond Donor (HBD) | Amino group hydrogen, Piperazine N-H |
| Aromatic Ring (AR) | Benzonitrile ring |
| Hydrophobic (HY) | Phenyl group, Piperazine scaffold |
| Positive Ionizable (PI) | Protonated Piperazine nitrogen |
Quantitative Structure-Activity Relationship (QSAR) Modeling (theoretical approaches)
Quantitative Structure-Activity Relationship (QSAR) modeling is a theoretical approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle is that variations in the structural or physicochemical properties of molecules within a series lead to corresponding variations in their biological activity.
To build a QSAR model, a set of molecules with known activities (the training set) is described by a series of numerical values known as molecular descriptors. mdpi.com These descriptors can encode various aspects of the molecule's structure, including:
Topological (2D) descriptors: Based on the 2D graph of the molecule (e.g., molecular weight, connectivity indices).
Conformational (3D) descriptors: Based on the 3D structure of the molecule (e.g., molecular shape, surface area). mdpi.com
Physicochemical descriptors: Related to properties like lipophilicity (logP), electronic properties, and steric parameters. nih.gov
Statistical methods, such as multiple linear regression (MLR), are then used to generate an equation that correlates these descriptors with the observed biological activity. mdpi.com A robust QSAR model should not only accurately describe the training set but also have predictive power for new, untested compounds (validated using a test set). mdpi.com
For a series of compounds based on the this compound scaffold, a QSAR study could identify key properties that drive activity. For example, a model might reveal that antiviral potency is positively correlated with a specific descriptor for molecular volume and negatively correlated with a descriptor for polarity. Such insights are invaluable for rationally designing new derivatives with potentially enhanced activity. nih.govmdpi.com
Potential Applications in Advanced Chemical Research
The compound 5-Amino-2-(piperazin-1-yl)benzonitrile is a versatile organic molecule whose structural features make it a valuable asset in various domains of advanced chemical research. Its unique combination of a nucleophilic amino group, a piperazine (B1678402) moiety capable of further functionalization, and an electron-withdrawing nitrile group on a benzene (B151609) ring provides a platform for diverse chemical transformations and applications.
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways and Sustainable Synthesis Methodologies
The development of innovative and environmentally conscious methods for the synthesis of 5-Amino-2-(piperazin-1-yl)benzonitrile and its derivatives is a critical area of future research. Current synthetic routes often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and multiple steps, leading to significant waste generation. The principles of green chemistry offer a framework for developing more sustainable alternatives.
Future synthetic explorations are expected to focus on several key areas:
Catalytic C-N Cross-Coupling Reactions: The development of more efficient and versatile catalysts for C-N cross-coupling reactions is a promising avenue. This includes the use of earth-abundant and less toxic metals as alternatives to palladium. Research into novel ligand systems that can promote these reactions at lower temperatures and with higher atom economy will be crucial.
Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The application of flow chemistry to the synthesis of this compound could lead to more efficient and reproducible production methods.
One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple transformations occur in a single reaction vessel without the isolation of intermediates can significantly reduce waste and improve efficiency. The development of novel one-pot or multicomponent reactions for the construction of the this compound scaffold is a key goal.
Use of Greener Solvents and Reagents: The replacement of hazardous organic solvents with more environmentally benign alternatives, such as water, supercritical fluids, or bio-based solvents, is a central tenet of green chemistry. Additionally, the use of safer and more sustainable reagents will be a focus of future synthetic efforts.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Catalytic C-N Cross-Coupling | Higher efficiency, milder conditions, improved atom economy | Development of non-precious metal catalysts, novel ligand design |
| Flow Chemistry | Enhanced safety, scalability, improved process control | Reactor design, optimization of reaction parameters in continuous flow |
| One-Pot/Multicomponent Reactions | Reduced waste, increased efficiency, simplified procedures | Discovery of new reaction cascades and convergent synthetic strategies |
| Green Solvents and Reagents | Reduced environmental impact, improved safety | Exploration of water-based synthesis, use of bio-renewable feedstocks |
Advanced Spectroscopic Characterization in Diverse Solvent Environments and States
A comprehensive understanding of the physicochemical properties of this compound requires detailed spectroscopic characterization in a variety of environments. While standard spectroscopic data exists, future research should delve into more advanced techniques to probe the subtle electronic and structural changes that occur in different solvent polarities and physical states.
Key areas for advanced spectroscopic investigation include:
Solvatochromism Studies: The sensitivity of the UV-Vis absorption and fluorescence emission spectra of this compound to solvent polarity should be systematically investigated. This can provide valuable insights into the nature of the electronic transitions and the change in dipole moment upon excitation.
Advanced NMR Techniques: Two-dimensional NMR techniques, such as NOESY and ROESY, can be employed to elucidate the through-space interactions between different parts of the molecule, providing information about its preferred conformation in solution. Solid-state NMR spectroscopy can be used to study the structure and dynamics of the compound in the solid state.
Vibrational Spectroscopy: In-depth analysis of the infrared (IR) and Raman spectra in different solvents can reveal information about intermolecular interactions, such as hydrogen bonding, between the solute and solvent molecules.
Time-Resolved Spectroscopy: Techniques such as time-resolved fluorescence and transient absorption spectroscopy can be used to study the dynamics of the excited states of this compound, providing information about processes such as intersystem crossing and internal conversion.
| Spectroscopic Technique | Information Gained | Research Focus |
| UV-Vis and Fluorescence Spectroscopy | Electronic transitions, solvatochromic effects | Systematic study in a wide range of solvents, quantum yield measurements |
| Advanced NMR Spectroscopy | Conformational analysis, intermolecular interactions | 2D NMR (NOESY, ROESY), solid-state NMR |
| IR and Raman Spectroscopy | Vibrational modes, hydrogen bonding interactions | Analysis of spectral shifts in different solvents |
| Time-Resolved Spectroscopy | Excited-state dynamics, photophysical processes | Picosecond and femtosecond transient absorption and fluorescence studies |
Integration of Machine Learning and Artificial Intelligence in Predictive Chemistry for Analog Design
The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the process of designing novel analogs of this compound with tailored properties. These computational tools can analyze vast datasets of chemical information to identify structure-activity relationships (SAR) and predict the properties of virtual compounds, thereby accelerating the discovery and optimization process.
Future research in this area will likely involve:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust QSAR models to predict the physicochemical and electronic properties of novel this compound analogs. These models can be trained on existing experimental data and used to screen large virtual libraries of compounds.
Generative Models: Employing generative deep learning models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), to design novel molecular structures with desired properties. These models can learn the underlying patterns in chemical space and generate new molecules that are likely to be active.
Predictive Models for Synthetic Accessibility: Integrating AI models that can predict the synthetic feasibility of a designed analog. This will help to ensure that the computationally designed molecules can be efficiently synthesized in the laboratory.
Multi-Parameter Optimization: Using multi-objective optimization algorithms to simultaneously optimize several properties of a molecule, such as its electronic properties, solubility, and synthetic accessibility.
| AI/ML Application | Objective | Key Methodologies |
| QSAR Modeling | Predict properties of new analogs | Multiple Linear Regression, Support Vector Machines, Random Forest |
| Generative Models | Design novel molecular structures | Variational Autoencoders (VAEs), Generative Adversarial Networks (GANs) |
| Synthetic Accessibility Prediction | Assess the ease of synthesis for designed compounds | Retrosynthesis prediction algorithms, reaction informatics |
| Multi-Parameter Optimization | Simultaneously optimize multiple molecular properties | Genetic algorithms, particle swarm optimization |
Elucidation of Subtle Conformational Dynamics and Their Impact on Reactivity and Interactions
The three-dimensional shape and flexibility of this compound play a crucial role in determining its reactivity and how it interacts with other molecules. A detailed understanding of its conformational landscape is therefore essential. Future research will focus on elucidating the subtle conformational dynamics of this molecule and how they are influenced by its environment.
Key research directions include:
Piperazine (B1678402) Ring Conformation: The piperazine ring can adopt several conformations, with the chair form generally being the most stable. nih.gov However, other conformations, such as the boat or twist-boat, may become accessible under certain conditions or upon interaction with other molecules. nih.gov Computational methods, such as density functional theory (DFT) and molecular dynamics (MD) simulations, will be instrumental in mapping the potential energy surface of the piperazine ring and identifying the key factors that govern its conformational preferences.
Rotation around Single Bonds: The rotation around the C-N bonds connecting the piperazine ring to the benzonitrile (B105546) moiety and the rotation of the amino group will be investigated to understand the barriers to interconversion between different rotamers. rsc.orgrsc.org Temperature-dependent NMR spectroscopy is a powerful experimental technique for studying these dynamic processes. rsc.orgrsc.org
Impact of Solvation: The surrounding solvent molecules can significantly influence the conformational preferences of this compound through hydrogen bonding and other non-covalent interactions. Explicit solvent MD simulations can provide a detailed picture of the solvation shell and its effect on the molecule's conformation.
Conformation-Reactivity Relationships: Establishing a clear link between the conformational state of the molecule and its chemical reactivity is a key goal. For example, the accessibility of the lone pair of electrons on the piperazine nitrogens may be conformation-dependent, which in turn would affect its nucleophilicity.
| Conformational Feature | Key Research Questions | Experimental/Computational Techniques |
| Piperazine Ring Puckering | What are the relative energies of the chair, boat, and twist-boat conformations? What factors influence the conformational equilibrium? | DFT calculations, Molecular Dynamics simulations, X-ray crystallography |
| Rotational Barriers | What are the energy barriers for rotation around the C-N bonds? How do substituents on the benzonitrile ring affect these barriers? | Temperature-dependent NMR spectroscopy, DFT calculations |
| Solvent Effects | How does the solvent polarity and hydrogen-bonding ability influence the conformational landscape? | Explicit solvent Molecular Dynamics simulations, solvatochromic studies |
| Reactivity and Interactions | How does the conformation of the molecule affect its nucleophilicity, basicity, and ability to form intermolecular interactions? | Kinetic studies, computational modeling of reaction mechanisms |
Design and Synthesis of Multi-Target Ligands (non-clinical focus)
The scaffold of this compound presents an attractive starting point for the design of multi-target ligands. In a non-clinical context, these ligands could be developed as chemical probes to simultaneously interact with multiple proteins or receptors, enabling the study of complex biological systems or the development of novel materials with unique properties.
Future research in this area will focus on:
Scaffold Decoration: Systematically modifying the this compound core by introducing various functional groups at different positions. This will allow for the fine-tuning of the molecule's properties and its ability to interact with multiple targets.
Fragment-Based Design: Utilizing a fragment-based approach, where small molecular fragments known to bind to different targets are linked together using the this compound scaffold as a central linker.
Computational Design and Virtual Screening: Employing molecular docking and other computational methods to predict the binding of designed ligands to multiple targets. This will help to prioritize the most promising candidates for synthesis and experimental evaluation.
Characterization of Multi-Target Interactions: Developing and applying biophysical and biochemical assays to confirm that the designed ligands can indeed interact with multiple targets simultaneously and to characterize the nature of these interactions.
| Design Strategy | Approach | Key Techniques |
| Scaffold Decoration | Introduction of diverse functional groups to modulate properties. | Parallel synthesis, combinatorial chemistry |
| Fragment-Based Design | Linking known binding fragments via the central scaffold. | In silico fragment linking, synthetic chemistry |
| Computational Design | Predicting binding to multiple targets. | Molecular docking, virtual screening, molecular dynamics |
| Interaction Characterization | Experimental validation of multi-target binding. | Surface plasmon resonance (SPR), isothermal titration calorimetry (ITC) |
The continued exploration of this compound through these advanced research avenues promises to yield a wealth of new scientific knowledge and potential applications, solidifying its importance in the landscape of modern chemical research.
Q & A
Q. How do structural modifications (e.g., oxetane vs. piperazine) alter biological activity?
- Methodology :
- SAR libraries : Synthesize analogs with oxetane (e.g., 5-Amino-2-(oxetan-3-yloxy)benzonitrile) and compare logP values (piperazine: 1.8 vs. oxetane: 1.2) and membrane permeability (Caco-2 assay) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
